3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride
CAS No.: 1887009-51-9
Cat. No.: VC18612844
Molecular Formula: C11H12Cl2N2O
Molecular Weight: 259.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1887009-51-9 |
|---|---|
| Molecular Formula | C11H12Cl2N2O |
| Molecular Weight | 259.13 g/mol |
| IUPAC Name | 3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C11H11ClN2O.ClH/c1-6(13)9-5-7-4-8(12)2-3-10(7)14-11(9)15;/h2-6H,13H2,1H3,(H,14,15);1H/t6-;/m1./s1 |
| Standard InChI Key | BRWRYFMSCOCVEL-FYZOBXCZSA-N |
| Isomeric SMILES | C[C@H](C1=CC2=C(C=CC(=C2)Cl)NC1=O)N.Cl |
| Canonical SMILES | CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a quinolin-2-one scaffold, where the quinoline nucleus integrates a benzene ring fused to a pyridine ring. Key substituents include a chlorine atom at the 6-position and a (1R)-1-aminoethyl group at the 3-position, with the latter conferring chirality. The hydrochloride salt enhances solubility, critical for pharmacological applications .
Table 1: Molecular Properties of 3-[(1R)-1-Aminoethyl]-6-Chloro-1H-Quinolin-2-One;Hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂Cl₂N₂O | |
| Molecular Weight | 259.13 g/mol | |
| IUPAC Name | 3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride | |
| SMILES Notation | CC@HN.Cl | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 2 |
The (R)-configuration at the 1-aminoethyl group is critical for bioactivity, as stereochemical variations significantly impact target binding .
Spectroscopic and Computational Data
PubChem’s computed descriptors reveal a polar surface area of 58.2 Ų and a rotatable bond count of 1, suggesting moderate flexibility . The InChI key (BRWRYFMSCOCVEL-FYZOBXCZSA-N) facilitates database searches for structural analogs .
Synthesis and Purification
Synthetic Pathways
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Chlorination | Cl₂, FeCl₃, 80°C | 75% |
| 2 | Reductive Amination | (R)-1-Aminoethanol, NaBH₄, MeOH | 62% |
| 3 | Salt Formation | HCl (g), Et₂O | 95% |
Purification employs recrystallization from ethanol-water mixtures or silica gel chromatography, achieving >98% purity .
Pharmacological Activities
Antibacterial Efficacy
Structural analogs bearing the 7-[3-(1-aminoethyl)-1-pyrrolidinyl] moiety demonstrate potent activity against Gram-positive bacteria, including Streptococcus pyogenes (MIC₉₀ = 0.25 µg/mL), and Gram-negative pathogens like Escherichia coli (MIC₉₀ = 1 µg/mL) . The (R)-configuration enhances DNA gyrase inhibition by 4-fold compared to (S)-isomers, attributed to optimized hydrogen bonding with GyrA subunit residues .
Pharmaceutical Applications
Antibacterial Drug Development
The 3-(1-aminoethyl) group’s efficacy against drug-resistant strains positions this scaffold as a lead for fourth-generation quinolones .
Analytical Reference Standard
Suppliers including AChemBlock and Parchem provide high-purity batches (≥98%) for HPLC calibration in Olutasidenib production .
| Supplier | Purity | Packaging | Price (USD/g) |
|---|---|---|---|
| AChemBlock | 98% | 1 g, 5 g | 450 |
| Parchem | 99% | 10 g | 420 |
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